molecular formula C13H21NO3 B2364163 tert-Butyl 6-oxo-2-azaspiro[3.5]nonane-2-carboxylate CAS No. 2306275-77-2

tert-Butyl 6-oxo-2-azaspiro[3.5]nonane-2-carboxylate

Cat. No.: B2364163
CAS No.: 2306275-77-2
M. Wt: 239.315
InChI Key: YWQAWBCAPKKRFM-UHFFFAOYSA-N
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Description

tert-Butyl 6-oxo-2-azaspiro[3.5]nonane-2-carboxylate: is a chemical compound with the molecular formula C13H21NO3 It is a member of the spiro compounds, which are characterized by a unique structure where two rings are connected through a single atom

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl 6-oxo-2-azaspiro[3.5]nonane-2-carboxylate is used as a building block for the synthesis of more complex molecules. It is particularly useful in the preparation of diaminopyrimidines, which are explored as potential inhibitors of epidermal growth factor receptor (EGFR) .

Biology and Medicine: The compound’s unique structure makes it a candidate for drug development and biological studies. It is investigated for its potential therapeutic properties and interactions with biological targets.

Industry: In the industrial sector, this compound is used in the synthesis of various chemical products, including pharmaceuticals and agrochemicals.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, and the hazard statements associated with it are H302, H315, H319, H332, and H335 . These statements indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation .

Future Directions

The compound could potentially be used in the synthesis of other compounds. For example, tert-Butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate has been used for the preparation of diaminopyrimidines as EGFR inhibitors . This suggests that “tert-Butyl 6-oxo-2-azaspiro[3.5]nonane-2-carboxylate” could also have potential applications in drug synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 6-oxo-2-azaspiro[3.5]nonane-2-carboxylate typically involves the reaction of tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate with Dess-Martin periodinane in dichloromethane at 0°C . This reaction leads to the formation of the desired spiro compound.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 6-oxo-2-azaspiro[3.5]nonane-2-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: The compound can be oxidized using reagents like Dess-Martin periodinane.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.

    Substitution: Substitution reactions can occur under basic or acidic conditions, depending on the desired product.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of tert-Butyl 6-oxo-2-azaspiro[3.5]nonane-2-carboxylate involves its interaction with specific molecular targets. For instance, when used as a precursor for diaminopyrimidines, it may inhibit the activity of EGFR by binding to its active site, thereby blocking the signaling pathways involved in cell proliferation .

Comparison with Similar Compounds

  • tert-Butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate
  • tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate
  • tert-Butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate

Comparison: tert-Butyl 6-oxo-2-azaspiro[3.5]nonane-2-carboxylate is unique due to its specific spiro structure and the position of functional groups. This uniqueness allows it to participate in specific chemical reactions and interact with biological targets in ways that similar compounds may not. For example, its structure may confer different binding affinities and selectivities compared to other spiro compounds .

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable building block in synthetic chemistry, and its potential biological activities warrant further investigation in medicinal chemistry.

Properties

IUPAC Name

tert-butyl 6-oxo-2-azaspiro[3.5]nonane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3/c1-12(2,3)17-11(16)14-8-13(9-14)6-4-5-10(15)7-13/h4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWQAWBCAPKKRFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CCCC(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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